PF-04745637

Beschreibung

Eigenschaften

IUPAC Name |

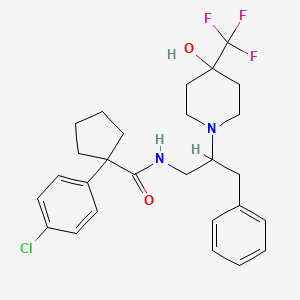

1-(4-chlorophenyl)-N-[2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClF3N2O2/c28-22-10-8-21(9-11-22)25(12-4-5-13-25)24(34)32-19-23(18-20-6-2-1-3-7-20)33-16-14-26(35,15-17-33)27(29,30)31/h1-3,6-11,23,35H,4-5,12-19H2,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBEJVPSADOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(CC3=CC=CC=C3)N4CCC(CC4)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-04745637: A Technical Overview of its Antagonistic Action on TRPA1 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system. It functions as a critical sensor of noxious environmental stimuli, including pungent compounds like cinnamaldehyde (from cinnamon) and allyl isothiocyanate (from mustard oil), as well as endogenous inflammatory mediators. Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain, itch, and neurogenic inflammation. Consequently, TRPA1 has emerged as a promising therapeutic target for the management of various pathological conditions, including chronic pain and inflammatory disorders. PF-04745637 has been identified as a potent and selective antagonist of the TRPA1 channel. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TRPA1 channels, based on available data.

Core Mechanism of Action

This compound exerts its pharmacological effect by acting as a direct antagonist of the TRPA1 ion channel. This inhibitory action prevents the channel from opening in response to agonist stimulation, thereby blocking the subsequent influx of cations and downstream signaling events that lead to nociception and inflammation.

Quantitative Analysis of Antagonistic Potency

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the human TRPA1 channel.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human TRPA1 | Not Specified | 17 | [1][2] |

In Vivo Efficacy

The antagonistic activity of this compound has been demonstrated in preclinical models of neurogenic inflammation.

| Animal Model | Agonist | Endpoint | Effect of this compound | Reference |

| Rat | Cinnamaldehyde | Skin Flare | Significant reduction in flare response | [2] |

Experimental Protocols

While the specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines the general methodologies employed in the screening and evaluation of TRPA1 antagonists.

In Vitro Antagonist Potency Assessment: Calcium Imaging Assay

This assay is a high-throughput method to determine the potency of a compound in blocking TRPA1 activation.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1.

-

Assay Principle: TRPA1 activation leads to an influx of extracellular Ca2+. A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is pre-loaded into the cells. Upon Ca2+ influx, the dye fluoresces, and the change in fluorescence intensity is measured.

-

Protocol:

-

Cell Plating: Seed HEK293-hTRPA1 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate with a solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a detergent like Pluronic F-127 to aid dye loading.

-

Compound Incubation: After dye loading and washing, incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

-

Agonist Stimulation: Add a known TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate) to the wells.

-

Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The increase in fluorescence upon agonist addition is indicative of TRPA1 activation. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Gold-Standard Functional Assay: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

-

Cell Line: HEK293 cells stably expressing human TRPA1.

-

Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the TRPA1 channels in the entire cell membrane.

-

Protocol:

-

Cell Preparation: Plate cells on glass coverslips for recording.

-

Recording Setup: Place the coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an extracellular solution.

-

Whole-Cell Configuration: Approach a cell with a micropipette filled with an intracellular solution. Apply gentle suction to form a gigaseal, followed by a stronger suction pulse to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist and Antagonist Application: Apply a TRPA1 agonist via the perfusion system to elicit an inward current. Once a stable current is achieved, co-apply the agonist with different concentrations of this compound.

-

Data Acquisition and Analysis: Record the changes in current amplitude. The percentage of inhibition is calculated, and the IC50 is determined from the concentration-response curve.

-

In Vivo Model: Cinnamaldehyde-Induced Neurogenic Flare in Rats

This model assesses the ability of a TRPA1 antagonist to inhibit neurogenic inflammation in vivo.

-

Animal Model: Male Sprague-Dawley rats.

-

Assay Principle: Topical application of the TRPA1 agonist cinnamaldehyde to the skin activates sensory nerve endings, leading to the release of neuropeptides like CGRP and Substance P. This causes vasodilation and plasma extravasation, resulting in a visible "flare" (reddening) and edema.

-

Protocol:

-

Animal Acclimatization: Acclimate rats to the experimental conditions.

-

Compound Administration: Administer this compound or vehicle via a relevant route (e.g., topical, oral, or intravenous) at a predetermined time before the agonist challenge.

-

Flare Induction: Apply a solution of cinnamaldehyde in a suitable vehicle to a defined area on the dorsal skin of the rat.

-

Flare Measurement: Quantify the flare response by measuring the area of erythema at specific time points after cinnamaldehyde application. This can be done by tracing the flare onto a transparent sheet and calculating the area.

-

Data Analysis: Compare the flare area in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of TRPA1 activation and a typical workflow for screening TRPA1 antagonists.

Caption: General TRPA1 signaling pathway and point of intervention for this compound.

Caption: A typical workflow for the discovery of a TRPA1 antagonist like this compound.

Conclusion

This compound is a potent and selective antagonist of the TRPA1 ion channel. Its mechanism of action involves the direct inhibition of the channel, preventing agonist-induced cation influx and subsequent neuronal signaling associated with pain and inflammation. While detailed proprietary data on its development is not fully public, the established methodologies for characterizing TRPA1 antagonists provide a clear framework for understanding its pharmacological profile. The in vitro potency and in vivo efficacy of this compound in a relevant preclinical model underscore its potential as a therapeutic agent for conditions driven by TRPA1 activation. Further research and clinical development will be necessary to fully elucidate its therapeutic utility and safety profile in humans.

References

The Selectivity Profile of PF-04745637: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04745637 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in the signaling pathways of pain, inflammation, and respiratory irritation. Its activation by a wide range of exogenous and endogenous irritants makes it a compelling target for the development of novel analgesic and anti-inflammatory therapeutics. This guide provides a detailed overview of the selectivity profile of this compound, including its activity at its primary target and other related ion channels, alongside the experimental methodologies used for its characterization.

Data Presentation: Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against its primary target, TRPA1, and other closely related TRP channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) that define its selectivity.

| Target | IC50 (Human) | Fold Selectivity (vs. hTRPA1) |

| TRPA1 | 17 nM | - |

| TRPV1 | ~3 µM | ~176-fold |

| TRPM8 | ~3 µM | ~176-fold |

Note: Data for TRPV1 and TRPM8 are based on reported activity for this compound class against related TRP channels.

Core Findings

This compound is a highly potent antagonist of human TRPA1 with a reported IC50 of 17 nM.[1][2][3] It demonstrates significant selectivity for TRPA1 over other related TRP channels, including TRPV1 and TRPM8, where its inhibitory activity is approximately 176-fold weaker (~3 µM). While some initial, less specific reports suggested potential activity at TRPC channels, the current body of evidence strongly indicates that TRPA1 is the primary molecular target of this compound. The high selectivity of this compound for TRPA1 minimizes the potential for off-target effects at other TRP channels, which is a critical attribute for a therapeutic candidate.

Signaling Pathway of TRPA1

TRPA1 is a polymodal ion channel activated by a diverse array of stimuli, including environmental irritants (e.g., cinnamaldehyde, mustard oil), endogenous inflammatory mediators, and changes in temperature. Upon activation, the channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to depolarization of the sensory neuron, initiating an action potential that is transmitted to the central nervous system, resulting in the sensation of pain or irritation. The increase in intracellular Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the nerve endings, contributing to neurogenic inflammation.

Experimental Protocols

The determination of the potency and selectivity of TRPA1 antagonists like this compound typically involves two key types of in vitro assays: calcium imaging assays for high-throughput screening and electrophysiology assays for detailed mechanistic studies.

Representative Calcium Imaging Assay for IC50 Determination

This method measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon TRPA1 activation.

a. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

b. Dye Loading:

-

The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) is loaded into the cells by incubation in the dark at 37°C for approximately 1 hour. An anion-transport inhibitor like probenecid may be included to enhance dye loading, though its potential to interact with TRPA1 should be considered.

c. Compound Incubation:

-

After dye loading, the cells are washed to remove excess dye.

-

Various concentrations of this compound (the antagonist) are added to the wells and incubated for a defined period (e.g., 15-30 minutes) to allow for binding to the TRPA1 channel.

d. Agonist Stimulation and Signal Detection:

-

The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.

-

A baseline fluorescence reading is taken.

-

A known TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate) is added to the wells to stimulate channel opening and subsequent calcium influx.

-

The change in fluorescence intensity is monitored over time.

e. Data Analysis:

-

The peak fluorescence response in the presence of different concentrations of this compound is measured.

-

The data are normalized to the response of a positive control (agonist alone) and a negative control (no agonist).

-

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Representative Whole-Cell Patch-Clamp Electrophysiology Assay

This technique directly measures the ion flow through the TRPA1 channel and provides a more detailed characterization of the antagonist's mechanism of action.

a. Cell Preparation:

-

HEK293 cells expressing human TRPA1 are grown on glass coverslips.

b. Recording Setup:

-

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

-

A glass micropipette with a fine tip, filled with an intracellular solution, is used as the recording electrode.

c. Whole-Cell Configuration:

-

The micropipette is brought into contact with a single cell, and a gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ion current across the cell membrane.

d. Current Measurement:

-

The cell is held at a specific membrane potential (e.g., -60 mV).

-

A TRPA1 agonist is applied to the cell via the perfusion system to activate the channel, resulting in an inward current.

-

Once a stable agonist-induced current is established, different concentrations of this compound are co-applied with the agonist.

e. Data Analysis:

-

The degree of inhibition of the TRPA1 current by each concentration of this compound is measured.

-

The IC50 value is determined by plotting the percentage of current inhibition against the concentration of the antagonist and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and highly selective antagonist of the TRPA1 ion channel. Its selectivity for TRPA1 over other TRP channels, such as TRPV1 and TRPM8, makes it a valuable research tool for elucidating the physiological and pathophysiological roles of TRPA1 and a promising candidate for the development of targeted therapies for pain and inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds.

References

- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 2. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

PF-04745637: A Technical Guide to a Potent and Selective TRPA1 Antagonist

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons, including nociceptive C-fibers.[1][2][3] It functions as a critical sensor for a wide array of noxious environmental irritants and endogenous inflammatory mediators.[1][4][5] Activation of TRPA1 is implicated in the pathophysiology of various conditions, including chronic pain, inflammation, and respiratory diseases.[3][6][7][8] Consequently, the development of selective TRPA1 antagonists is a significant area of interest for therapeutic intervention.[8][9][10]

PF-04745637 is a small molecule that acts as a potent and highly selective antagonist of the TRPA1 receptor.[11][12][13][14] Its efficacy in preclinical models of inflammation and pain has established it as a valuable pharmacological tool for investigating TRPA1 physiology and as a lead compound in drug development. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

TRPA1 Signaling and Mechanism of Antagonism

TRPA1 is a polymodal cellular sensor activated by a diverse range of stimuli.[15] Exogenous activators include environmental irritants like cinnamaldehyde (cinnamon), allyl isothiocyanate (mustard oil), and acrolein (cigarette smoke).[1][3] Endogenous activators, often generated during tissue injury and inflammation, include reactive oxygen species (ROS), 4-hydroxynonenal (4-HNE), and methylglyoxal.[3][16][17]

Upon activation, the TRPA1 channel opens, permitting the influx of cations, primarily Ca²⁺ and Na⁺.[18] This influx leads to depolarization of the sensory neuron membrane, initiating an action potential that propagates to the central nervous system, resulting in the sensation of pain.[1] In parallel, the calcium influx at peripheral nerve terminals triggers the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.[4]

Several intracellular signaling pathways can modulate TRPA1 sensitivity. Inflammatory mediators like bradykinin can activate G-protein-coupled receptors (GPCRs), leading to the activation of Phospholipase C (PLC).[4][5] This cascade results in increased intracellular Ca²⁺ and the activation of Protein Kinase C (PKC), which can sensitize the TRPA1 channel, lowering its activation threshold.[4]

This compound exerts its effect by blocking the TRPA1 channel, thereby preventing the cation influx initiated by agonists. This inhibition prevents neuronal depolarization and the subsequent release of inflammatory mediators, effectively mitigating pain and neurogenic inflammation.

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative metrics reported for the compound.

| Parameter | Species | Value | Target/Channel | Notes | Reference |

| IC₅₀ | Human | 17 nM | TRPA1 | Potent inhibition of the human TRPA1 channel. | [11][12][13][19] |

| IC₅₀ | - | ~3 µM | TRPV1, TRPM | Demonstrates high selectivity for TRPA1 over related TRP channels. | [13] |

| In Vivo Dose | Rat | 50 mg/mL | TRPA1 | Topical application that significantly reduces agonist-mediated flare. | [11][12] |

| In Vivo Dose | Rat | 100 mg/mL | TRPA1 | Higher topical dose also showing significant reduction of flare. | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to characterize TRPA1 antagonists like this compound.

In Vitro: Calcium Influx Assay using FLIPR

This protocol describes a common method to determine the inhibitory concentration (IC₅₀) of a compound against an agonist-induced TRPA1 activation in a cell-based assay.

Objective: To quantify the potency of this compound in inhibiting human TRPA1 activation.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[3]

-

Calcium-sensitive dye: Fluo-4 NW.[3]

-

TRPA1 agonist: Cinnamaldehyde or O-chlorobenzylidene malononitrile (CS).[3]

-

Test Compound: this compound dissolved in DMSO.

-

96-well or 384-well black, clear-bottom assay plates.

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

Methodology:

-

Cell Plating: Seed the hTRPA1-HEK293 cells into assay plates at an appropriate density and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the Fluo-4 NW dye solution prepared in Assay Buffer to each well. Incubate for 1 hour at room temperature, protected from light.[3]

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <0.5%) across all wells.

-

Assay Protocol (Two-Addition):

-

Place the assay plate into the FLIPR instrument.

-

First Addition: Measure baseline fluorescence for 10-20 seconds. Add the this compound dilutions (or vehicle control) to the wells and incubate for 2-5 minutes.[3][20]

-

Second Addition: Add a fixed concentration of the TRPA1 agonist (e.g., an EC₈₀ concentration of cinnamaldehyde) to all wells.

-

Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes following the agonist addition. The change in fluorescence corresponds to the influx of calcium.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control response.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents and the effect of antagonists.

Objective: To characterize the inhibitory effect of this compound on TRPA1 channel currents.

Materials:

-

hTRPA1-HEK293 cells cultured on glass coverslips.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 5 MgCl₂, 10 HEPES, 1 EGTA (pH 7.2 with KOH).[3]

-

TRPA1 agonist (e.g., 250 µM Cinnamaldehyde).[3]

-

This compound.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass pipettes (3-5 MΩ resistance).[3]

Methodology:

-

Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a single cell with a glass pipette filled with the internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving whole-cell configuration. Clamp the membrane potential at -80 mV.[3]

-

Current Activation: Perfuse the cell with the external solution containing the TRPA1 agonist (cinnamaldehyde) to activate and record a stable inward current.

-

Antagonist Application: While continuously recording, perfuse the cell with the agonist-containing solution plus a specific concentration of this compound.

-

Washout: Perfuse the cell with the agonist-only solution to observe any reversal of the inhibition.

-

Data Acquisition and Analysis: Record the current traces before, during, and after antagonist application. Measure the peak current amplitude in each phase and calculate the percentage of inhibition.

In Vivo: Cinnamaldehyde-Induced Flare Model

This protocol assesses the ability of a topically applied antagonist to reduce neurogenic inflammation in vivo.[11][12]

Objective: To evaluate the in vivo efficacy of this compound in a rat model of TRPA1-mediated vasodilation (flare).

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

This compound formulated for topical application (e.g., 50 mg/mL and 100 mg/mL in a suitable vehicle).[11][12]

-

Vehicle control.

-

TRPA1 agonist: Cinnamaldehyde solution.

-

Anesthetic (e.g., isoflurane).

-

Laser Doppler imaging system or calipers for measuring flare area.

Methodology:

-

Animal Preparation: Anesthetize the rat and shave the dorsal skin area. Allow the animal to acclimate.

-

Baseline Measurement: Measure the baseline blood flow or skin appearance in the shaved area using the Laser Doppler imager or photography.

-

Antagonist Pre-treatment: Topically apply a defined volume of this compound solution (50 or 100 mg/mL) or vehicle to distinct, marked sites on the back. Allow a pre-treatment period (e.g., 30-60 minutes) for skin penetration.

-

Agonist Challenge: Apply a solution of cinnamaldehyde to the pre-treated sites to induce a flare response (localized vasodilation and redness).

-

Flare Measurement: At a peak response time (e.g., 5-15 minutes after agonist application), measure the area of the flare and the increase in blood flow at each site using the Laser Doppler imager or calipers.

-

Data Analysis: Compare the flare area and blood flow increase in the this compound-treated sites to the vehicle-treated sites. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the reduction is significant.

Conclusion

This compound is a well-characterized pharmacological agent that serves as a potent and selective antagonist for the TRPA1 ion channel.[11][12][13] With a human IC₅₀ of 17 nM and high selectivity over other TRP channels, it is an invaluable tool for dissecting the role of TRPA1 in physiological and pathophysiological processes.[11][12][13] Its demonstrated efficacy in preclinical in vivo models of neurogenic inflammation underscores its potential as a lead compound for the development of novel therapeutics for pain, atopic dermatitis, and other inflammatory conditions.[12][13] The protocols and data presented in this guide provide a framework for researchers utilizing this compound to further explore the function of the TRPA1 channel.

References

- 1. TRPA1 - Wikipedia [en.wikipedia.org]

- 2. Sustained TRPA1 activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What are the therapeutic applications for TRPA1 inhibitors? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. This compound - LKT Labs [lktlabs.com]

- 15. Tetrahydrofuran-based transient receptor potential ankyrin 1 (TRPA1) antagonists: Ligand-based discovery, activity in a rodent asthma model, and mechanism-of-action via cryogenic electron microscopy - American Chemical Society [acs.digitellinc.com]

- 16. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 17. Transient receptor potential ankyrin 1 (TRPA1) ion channel in the pathophysiology of peripheral diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ureiko-chem.com [ureiko-chem.com]

- 20. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

PF-04745637: A Technical Guide to its Role in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological antagonist PF-04745637, focusing on its mechanism of action and its role in specific signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular cascades and experimental workflows.

Core Compound Profile: this compound

This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons and serves as a crucial sensor for pain, cold, and environmental irritants.[4] Initial reports suggesting this compound as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist are likely inaccurate, as evidence points to significantly weaker activity at this related channel.[3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the available data on its potency and selectivity.

| Target | Species | Assay Type | Potency (IC₅₀) | Selectivity vs. hTRPA1 | Reference |

| TRPA1 | Human | Calcium Influx | 17 nM | - | [1][2][3] |

| TRPV1 | Not Specified | Not Specified | ~3 µM | ~176-fold | [3] |

| TRPM8 | Not Specified | Not Specified | ~3 µM | ~176-fold | [3] |

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the TRPA1-mediated sensory signaling cascade. Under normal physiological conditions, the activation of the TRPA1 channel by various noxious stimuli (e.g., cinnamaldehyde, mustard oil, oxidative stress) leads to an influx of cations, predominantly Ca²⁺.[5] This influx of calcium triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from the sensory nerve endings. These neuropeptides then act on surrounding cells to produce neurogenic inflammation, characterized by vasodilation and plasma extravasation.[6]

This compound, as a TRPA1 antagonist, blocks the initial step of this pathway. By preventing the channel from opening in response to agonists, it inhibits the influx of Ca²⁺ and consequently blocks the release of CGRP and Substance P, thereby mitigating the downstream inflammatory response.

Experimental Protocols

In Vitro Calcium Influx Assay for TRPA1 Antagonism

This protocol is a representative method for determining the IC₅₀ of a TRPA1 antagonist like this compound using a cell-based fluorescence assay.

Objective: To measure the ability of this compound to inhibit TRPA1 agonist-induced intracellular calcium influx in a stable cell line expressing human TRPA1.

Materials:

-

HEK293 cell line stably expressing human TRPA1 (hTRPA1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)

-

Pluronic F-127

-

TRPA1 agonist (e.g., cinnamaldehyde or AITC)

-

This compound

-

384-well black, clear-bottom microplates

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Methodology:

-

Cell Culture: Culture hTRPA1-HEK293 cells in T-75 flasks until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer. Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentrations.

-

Antagonist Pre-incubation: After dye loading, add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of assay buffer. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the cell plate into the FLIPR instrument.

-

Prepare the TRPA1 agonist (e.g., cinnamaldehyde) at 4x the EC₈₀ concentration in assay buffer.

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Add 10 µL of the agonist solution to all wells to stimulate the cells.

-

Immediately begin kinetic reading of the fluorescence signal for at least 120 seconds.

-

-

Data Analysis: The change in intracellular calcium is measured as the change in fluorescence intensity over time. The peak fluorescence response is used for analysis. The percent inhibition by this compound is calculated relative to the control wells (agonist only). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Cinnamaldehyde-Induced Flare Model

This protocol describes a common in vivo model to assess the efficacy of topically applied TRPA1 antagonists.[2][7]

Objective: To evaluate the ability of this compound to reduce neurogenic inflammation (flare) induced by the TRPA1 agonist cinnamaldehyde in rat skin.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulated for topical application (e.g., 50 mg/mL and 100 mg/mL in a vehicle of DMSO, PEG300, and Tween-80)

-

Cinnamaldehyde solution (e.g., 10% in vehicle)

-

Laser Doppler imaging system for measuring dermal blood flow

-

Anesthesia (e.g., isoflurane)

Methodology:

-

Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

-

Anesthesia and Preparation: Anesthetize the rats with isoflurane. Shave the dorsal flank to expose a clear area of skin.

-

Baseline Measurement: Allow the rat to stabilize under anesthesia for 10-15 minutes. Measure the baseline dermal blood flow of the prepared skin area using the laser Doppler imaging system.

-

Compound Application: Topically apply a fixed volume of the this compound formulation or vehicle control to distinct sites on the shaved skin. Allow the compound to be absorbed for a predetermined period (e.g., 30 minutes).

-

Agonist Challenge: Apply a small volume of the cinnamaldehyde solution to the center of the pre-treated skin sites.

-

Flare Measurement: Immediately after cinnamaldehyde application, begin measuring the dermal blood flow over the application sites continuously or at fixed time points (e.g., every 5 minutes for 30-60 minutes). The increase in blood flow from baseline represents the flare response.

-

Data Analysis: The flare response is typically quantified as the area under the curve (AUC) of the change in blood flow over time. Compare the AUC for the this compound-treated sites to the vehicle-treated sites to determine the percent inhibition of the flare response. Statistical significance is assessed using appropriate methods (e.g., t-test or ANOVA).

References

- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. mdpi.com [mdpi.com]

- 5. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | TRPA1 activation by cinnamaldehyde as target engagement biomarker: unraveling the involvement of secondary mediators [frontiersin.org]

- 7. Development of an in vivo target‐engagement biomarker for TRPA1 antagonists in humans - PMC [pmc.ncbi.nlm.nih.gov]

The TRPA1 Antagonist PF-04745637: A Technical Guide for the Investigation of Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory pain remains a significant clinical challenge, driving the search for novel therapeutic agents with improved efficacy and safety profiles. The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a key player in the pathophysiology of inflammatory pain, making it a compelling target for drug development. This technical guide provides an in-depth overview of PF-04745637, a potent and selective TRPA1 antagonist, as a tool for studying inflammatory pain models. While specific data on this compound in several classical inflammatory pain models remains to be published, this document outlines the rationale for its use, provides detailed experimental protocols for relevant assays, and summarizes the available quantitative data. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their preclinical inflammatory pain research.

Introduction to this compound

This compound is a highly potent and selective antagonist of the TRPA1 ion channel, with a reported IC50 of 17 nM.[1] TRPA1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons. It is activated by a wide array of exogenous irritants and endogenous inflammatory mediators, leading to the sensation of pain and the promotion of neurogenic inflammation. By blocking the activation of TRPA1, this compound offers a targeted mechanism to attenuate inflammatory pain signaling at its source.

Mechanism of Action: The Role of TRPA1 in Inflammatory Pain

Inflammatory conditions trigger the release of a host of pro-inflammatory and algesic mediators, including bradykinin, prostaglandins, and reactive oxygen species. Many of these substances directly or indirectly lead to the activation of TRPA1 channels on sensory nerve endings. This activation results in the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of pain signals that are transmitted to the central nervous system. Furthermore, TRPA1 activation in peripheral nerve terminals can lead to the release of neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation by increasing vasodilation and plasma extravasation.

The mechanism of action of this compound lies in its ability to competitively or non-competitively bind to the TRPA1 channel, preventing its activation by inflammatory mediators. This blockade is expected to reduce neuronal firing and diminish the release of pro-inflammatory neuropeptides, thereby alleviating both the sensory (pain) and inflammatory components of the response.

Figure 1: Simplified signaling pathway of TRPA1 in inflammatory pain and the inhibitory action of this compound.

Preclinical Evaluation in Inflammatory Pain Models

Cinnamaldehyde-Induced Flare Model

The cinnamaldehyde-induced flare model is a direct in vivo measure of peripheral TRPA1 activation and subsequent neurogenic inflammation. Cinnamaldehyde is a potent TRPA1 agonist that, when applied topically to the skin, causes localized vasodilation (flare) mediated by the release of neuropeptides from sensory nerve endings.

Quantitative Data

The following table summarizes the available data for this compound in the rat cinnamaldehyde-induced flare model.

| Compound | Dose (Topical) | Vehicle | Animal Model | Endpoint | Result | Reference |

| This compound | 50 mg/mL | Not Specified | Rat | Cinnamaldehyde-mediated flare | Significant reduction | [1] |

| This compound | 100 mg/mL | Not Specified | Rat | Cinnamaldehyde-mediated flare | Significant reduction | [1] |

Experimental Protocol: Cinnamaldehyde-Induced Dermal Flare in Rats

-

Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals are acclimatized to the experimental conditions for at least 3 days prior to the study.

-

Dorsal Hair Removal: 24 hours before the experiment, the dorsal thoracic area of each rat is carefully shaved to expose the skin.

-

Compound Administration: On the day of the experiment, this compound (e.g., 50 or 100 mg/mL) or vehicle is applied topically to a defined area of the shaved dorsal skin.

-

Cinnamaldehyde Challenge: After a specified pretreatment time (e.g., 30 minutes), a solution of cinnamaldehyde (e.g., 1% in a suitable vehicle like acetone) is applied to the center of the drug-treated skin area.

-

Flare Measurement: The area of the resulting flare (erythema) is measured at various time points post-cinnamaldehyde application (e.g., 15, 30, and 60 minutes). This can be done by tracing the outline of the flare onto a transparent sheet and calculating the area, or by using a laser Doppler imager to quantify changes in blood flow.

-

Data Analysis: The flare area for each animal is calculated, and the mean flare area for each treatment group is determined. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the flare areas between the this compound-treated groups and the vehicle-treated group.

Figure 2: Workflow for the cinnamaldehyde-induced dermal flare assay.

Rationale for Use in Other Inflammatory Pain Models

While specific data for this compound is not yet publicly available for the following models, the established role of TRPA1 in their pathophysiology provides a strong rationale for its investigation.

The CFA model is a widely used model of chronic inflammatory pain that mimics aspects of rheumatoid arthritis. Intraplantar or intra-articular injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a robust and long-lasting inflammatory response characterized by edema, erythema, and profound hypersensitivity to thermal and mechanical stimuli. The inflammatory milieu in the CFA model is rich in TRPA1 activators, and studies with other TRPA1 antagonists have demonstrated their efficacy in this model.

Expected Outcome with this compound: Administration of this compound is expected to reduce CFA-induced thermal and mechanical hyperalgesia, as well as paw edema.

Experimental Protocol: CFA-Induced Paw Inflammation in Rats

-

Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are commonly used.

-

Baseline Measurements: Prior to CFA injection, baseline paw volume and nociceptive thresholds (e.g., using a plethysmometer for volume, Hargreaves apparatus for thermal latency, and von Frey filaments for mechanical threshold) are determined.

-

CFA Induction: A single intraplantar injection of CFA (e.g., 100 µL) is administered into the right hind paw.

-

Compound Administration: this compound or vehicle is administered at various time points post-CFA injection, depending on the study design (e.g., prophylactic or therapeutic). The route of administration can be oral, intraperitoneal, or subcutaneous.

-

Post-Treatment Assessments: Paw volume and nociceptive thresholds are reassessed at multiple time points after CFA injection and drug administration (e.g., 4, 24, 48, and 72 hours).

-

Data Analysis: Changes in paw volume and nociceptive thresholds from baseline are calculated for each animal. The data are then analyzed to compare the effects of this compound with the vehicle control group.

The carrageenan model is an acute model of localized inflammation. Intraplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The early phase (0-2 hours) is characterized by the release of histamine and serotonin, while the late phase (2-6 hours) is mediated by the production of prostaglandins, bradykinin, and cytokines, many of which are known to sensitize and activate TRPA1.

Expected Outcome with this compound: this compound is anticipated to be effective in reducing carrageenan-induced paw edema and hyperalgesia, particularly in the later phase of the inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Baseline Paw Volume: The volume of the right hind paw is measured using a plethysmometer before any treatment.

-

Compound Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before the carrageenan injection.

-

Carrageenan Induction: A 1% solution of carrageenan (e.g., 100 µL) is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The increase in paw volume (edema) is calculated as the percentage increase from the baseline volume. The anti-inflammatory effect of this compound is expressed as the percentage inhibition of edema compared to the vehicle-treated group.

The formalin test is a model of tonic, localized pain that is thought to involve both direct nociceptor activation and a subsequent inflammatory response. Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pattern of nocifensive behaviors (licking, flinching, and biting). The first phase (0-5 minutes) is attributed to the direct chemical activation of nociceptors, primarily through TRPA1. The second, inflammatory phase (15-60 minutes) involves the release of inflammatory mediators and central sensitization.

Expected Outcome with this compound: this compound is expected to significantly reduce the nocifensive behaviors in both the first and second phases of the formalin test, given the central role of TRPA1 in initiating the response and its involvement in the subsequent inflammatory phase.

Experimental Protocol: Formalin Test in Rats

-

Animals: Male Sprague-Dawley rats (200-250 g) are used.

-

Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes before the experiment to allow for acclimatization.

-

Compound Administration: this compound or vehicle is administered at a specified time prior to the formalin injection.

-

Formalin Injection: A 5% formalin solution (e.g., 50 µL) is injected subcutaneously into the dorsal surface of the right hind paw.

-

Behavioral Observation: Immediately after the formalin injection, the time the animal spends licking, flinching, or biting the injected paw is recorded for a period of 60 minutes. The observations are typically divided into 5-minute intervals.

-

Data Analysis: The total time spent in nocifensive behaviors is calculated for the first phase (0-5 minutes) and the second phase (15-60 minutes). The effect of this compound is determined by comparing the behavioral scores of the drug-treated groups with the vehicle-treated group.

Figure 3: A generalized experimental workflow applicable to CFA, carrageenan, and formalin-induced inflammatory pain models.

Conclusion

This compound, as a potent and selective TRPA1 antagonist, represents a valuable pharmacological tool for the investigation of inflammatory pain mechanisms. The available data in the cinnamaldehyde-induced flare model confirms its in vivo activity in a TRPA1-dependent manner. Based on the well-established role of TRPA1 in the pathophysiology of inflammatory pain, there is a strong scientific rationale for evaluating this compound in other preclinical models such as those induced by CFA, carrageenan, and formalin. The detailed protocols provided in this guide are intended to facilitate the design and execution of such studies, which will be crucial in further elucidating the therapeutic potential of TRPA1 antagonism for the treatment of inflammatory pain.

References

PF-04745637: A Potent Antagonist of the Human TRPA1 Ion Channel

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious chemical and environmental stimuli, playing a pivotal role in the underlying mechanisms of pain, inflammation, and respiratory disorders.[1] As a non-selective cation channel, its activation leads to the influx of ions like calcium and sodium, triggering neuronal depolarization and the transmission of pain signals.[1] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesic and anti-inflammatory agents.[1] PF-04745637 is a potent and selective antagonist of the human TRPA1 channel, demonstrating significant potential in preclinical research. This document provides a comprehensive technical overview of this compound, focusing on its inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory potency of this compound against the human TRPA1 channel is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the antagonist required to inhibit 50% of the TRPA1 response to an agonist.

| Compound | Target | Organism | IC50 Value |

| This compound | TRPA1 | Human | 17 nM[2][3] |

Experimental Protocols

The determination of the IC50 value for a TRPA1 antagonist like this compound typically involves a cell-based calcium flux assay. This method provides a robust and high-throughput-compatible means of assessing channel activity.

Protocol: In Vitro IC50 Determination of this compound using a Calcium Flux Assay

1. Cell Culture and Plating:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPA1 channel are utilized.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the TRPA1 channel. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: For the assay, cells are seeded into 96-well, black-walled, clear-bottom microplates at a density that allows for a confluent monolayer on the day of the experiment. The plates are typically coated with an adhesion factor like poly-L-lysine to promote cell attachment.

2. Compound Preparation:

-

This compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A dilution series is then created in an appropriate assay buffer to achieve a range of final concentrations for IC50 curve generation.

-

Agonist: A known TRPA1 agonist, such as cinnamaldehyde or allyl isothiocyanate (AITC), is prepared in the assay buffer at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.

3. Calcium Flux Assay:

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Antagonist Incubation: After dye loading, the cells are washed with assay buffer to remove excess dye. The various concentrations of this compound are then added to the respective wells and incubated for a predetermined period to allow the compound to interact with the TRPA1 channels.

-

Agonist Stimulation and Signal Detection: The microplate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic readings. The TRPA1 agonist is then added to the wells, and the fluorescence intensity is measured over time.

4. Data Analysis:

-

Measurement: The increase in fluorescence upon agonist addition is indicative of calcium influx through the TRPA1 channels. The peak fluorescence response is measured for each well.

-

IC50 Calculation: The fluorescence data is normalized to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition). The normalized data is then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

TRPA1 is a polymodal channel activated by a diverse array of stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators. Its activation leads to a cascade of events culminating in the sensation of pain and the release of pro-inflammatory neuropeptides.

TRPA1 Signaling Pathway

The following diagram illustrates the general signaling pathway of TRPA1 activation and its subsequent downstream effects.

Caption: TRPA1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The logical flow of the experimental protocol for determining the IC50 value of a TRPA1 antagonist is depicted in the following diagram.

Caption: Workflow for determining the IC50 of a TRPA1 antagonist.

Conclusion

This compound is a highly potent antagonist of the human TRPA1 ion channel, with a reported IC50 value of 17 nM.[2][3][4][5] Its inhibitory activity can be reliably characterized using cell-based calcium flux assays, a standard method in drug discovery for ion channels. The ability of this compound to block the TRPA1 signaling pathway underscores its potential as a valuable research tool for investigating the physiological and pathological roles of TRPA1 and as a lead compound for the development of novel therapeutics for pain and inflammatory conditions.

References

- 1. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 4. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]

- 5. mdpi.com [mdpi.com]

Unveiling the Cellular Target Landscape of PF-04745637 Beyond TRPA1

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical analysis of the cellular targets of PF-04745637, a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, reveals a high degree of selectivity with minimal off-target activity at physiologically relevant concentrations. This guide provides an in-depth look at the pharmacological profile of this compound, detailing its interactions with other cellular targets and the methodologies used for these assessments. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of TRP channels and related signaling pathways.

Executive Summary

This compound is a well-characterized, potent, and selective antagonist of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory conditions. While its high affinity for TRPA1 is established, a thorough understanding of its interactions with other cellular targets is critical for its application as a specific pharmacological tool and for any potential therapeutic development. This document synthesizes available data on the selectivity profile of this compound, confirming its primary action on TRPA1 with significantly lower potency observed at other related TRP channels and a broad panel of other receptors and enzymes.

Primary Target: TRPA1

This compound demonstrates potent antagonism of the human TRPA1 ion channel. In vitro studies have consistently reported a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Table 1: Potency of this compound at the human TRPA1 Channel

| Assay Type | Agonist | Cell Line | IC50 (nM) |

| Calcium Mobilization | Cinnamaldehyde | HEK293 | 17 |

Cellular Targets Besides TRPA1

Comprehensive selectivity profiling has been conducted to assess the activity of this compound against a panel of other ion channels, receptors, and enzymes. The data reveals a significant selectivity margin for TRPA1 over other targets.

Activity at Related TRP Channels

This compound has been evaluated against other members of the Transient Receptor Potential (TRP) channel family. Notably, its potency at TRPV1 and TRPM8 is substantially lower than at TRPA1. There is currently no peer-reviewed scientific literature to substantiate claims of high potency and selectivity for TRPC channels.

Table 2: Selectivity Profile of this compound against other TRP Channels

| Target | Species | Agonist | IC50 (µM) | Selectivity (fold vs. hTRPA1) |

| TRPV1 | Human | Capsaicin | ~3 | ~176 |

| TRPM8 | Rat | Menthol | >10 | >588 |

Broader Off-Target Screening

A broad panel of 40 additional targets, including receptors, transporters, and enzymes, has been screened to evaluate the off-target activity of this compound. At a concentration of 10 µM, no significant activity was observed at these targets, indicating a clean off-target profile at concentrations well above the TRPA1 IC50. While the specific list of all 40 targets is not publicly available in the primary literature, the comprehensive nature of such panels in drug discovery typically includes a wide range of G-protein coupled receptors (GPCRs), kinases, and other ion channels known to be common off-targets for small molecules.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Calcium Mobilization Assay for TRPA1, TRPV1, and TRPM8

This assay measures the ability of a compound to inhibit the influx of calcium into a cell upon activation of the target ion channel.

Workflow Diagram

Caption: Workflow for the in vitro calcium mobilization assay.

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target human TRPA1, human TRPV1, or rat TRPM8 channels are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with Fluo-4 AM, a fluorescent calcium indicator, in a buffered saline solution.

-

Compound Addition: this compound is serially diluted and added to the wells.

-

Incubation: The plate is incubated to allow the compound to interact with the cells.

-

Agonist Addition: A specific agonist (cinnamaldehyde for TRPA1, capsaicin for TRPV1, or menthol for TRPM8) is added to the wells to stimulate calcium influx through the target channel.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The fluorescence data is normalized to the response of the agonist alone. The concentration-response curves are then fitted using a four-parameter logistic equation to determine the IC50 values.

Broad Off-Target Selectivity Panel

The specific methodologies for the broad off-target screening panel are proprietary to the contract research organizations that perform them. However, a general workflow can be described.

Logical Relationship Diagram

Caption: Logical workflow for broad off-target screening.

General Protocol:

-

Target Selection: A panel of clinically relevant off-targets is chosen, typically including a diverse set of receptors, ion channels, transporters, and enzymes.

-

Assay Formats: A variety of in vitro assay formats are employed depending on the target class. These can include:

-

Radioligand Binding Assays: To assess the displacement of a known radiolabeled ligand from a receptor.

-

Enzyme Inhibition Assays: To measure the effect of the compound on the activity of a specific enzyme.

-

Functional Assays: To evaluate the functional consequence of compound binding, such as second messenger signaling or ion flux.

-

-

Screening: this compound is tested at a single high concentration (e.g., 10 µM) against each target in the panel.

-

Data Analysis: The percentage of inhibition or activation is calculated for each target. A predefined threshold (e.g., >50% inhibition) is used to identify significant off-target interactions.

Signaling Pathways

Given the high selectivity of this compound for TRPA1, the primary signaling pathway affected by this compound is the TRPA1-mediated pathway. At concentrations where it effectively blocks TRPA1, it is not expected to significantly modulate other signaling cascades.

TRPA1 Signaling Pathway Diagram

Caption: Simplified TRPA1 signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a highly selective TRPA1 antagonist. Extensive in vitro profiling demonstrates a clean off-target profile at concentrations significantly exceeding its potent TRPA1 inhibitory activity. The lack of significant interaction with a broad range of other cellular targets underscores its value as a specific chemical probe for studying TRPA1 function and as a lead compound for the development of targeted therapies. The unsubstantiated claims of high potency at TRPC channels highlight the importance of relying on peer-reviewed scientific literature for accurate pharmacological characterization.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The use of this compound should be restricted to research settings.

GDC-0334: A Technical Guide for Preclinical Research in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key sensor of noxious stimuli, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of GDC-0334, a potent and selective TRPA1 antagonist, as a tool for preclinical research in neuropathic pain. While the clinical development of GDC-0334 for pain was discontinued, its well-characterized pharmacology and demonstrated target engagement in humans make it a valuable pharmacological probe to explore the role of TRPA1 in pain pathophysiology. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides exemplar experimental protocols for its application in neuropathic pain models.

Introduction to GDC-0334

GDC-0334 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the TRPA1 ion channel.[1] Initially developed for respiratory diseases such as asthma, its mechanism of action holds significant relevance for the study of neuropathic pain.[2][3] TRPA1 is a non-selective cation channel predominantly expressed in a subset of nociceptive primary sensory neurons and is activated by a wide array of exogenous and endogenous irritants, including those generated during inflammation and nerve injury.[4][5]

Mechanism of Action

GDC-0334 functions as a selective antagonist of the TRPA1 channel.[3] In nociceptive neurons, the activation of TRPA1 by noxious stimuli leads to cation influx, depolarization, and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[4] Furthermore, TRPA1 activation in peripheral nerve terminals triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation, a key component in the pathophysiology of neuropathic pain.[6] By blocking the TRPA1 channel, GDC-0334 is designed to inhibit these downstream signaling events, thereby reducing neuronal hyperexcitability and neurogenic inflammation.

Signaling Pathway

Data Presentation

Preclinical Data

The following tables summarize the key preclinical pharmacokinetic and pharmacodynamic properties of GDC-0334.

Table 1: Preclinical Pharmacokinetics of GDC-0334

| Species | Route | T1/2 (h) | Oral Bioavailability (F%) |

| Mouse | i.v. | 11.9 | - |

| Mouse | p.o. | - | 45.0 |

| Rat | i.v. | 9.79 | - |

| Rat | p.o. | - | 46.2 |

Data from MedchemExpress.[3]

Table 2: Preclinical In Vivo Efficacy of GDC-0334

| Model | Species | Endpoint | Effect of GDC-0334 |

| AITC-induced Edema | Rat | Paw Edema | Suppression |

| AITC-induced Dermal Blood Flow | Guinea Pig | Dermal Blood Flow | Dose-dependent reduction |

| Allergic Airway Inflammation | Rat, Guinea Pig | Airway Inflammation | Reduction |

| Cough Model | Guinea Pig | Cough | Reduction |

AITC: Allyl isothiocyanate, a TRPA1 agonist. Data from MedchemExpress.[3]

Clinical Data

A first-in-human (FIH) Phase 1 study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of GDC-0334 in healthy volunteers.[7]

Table 3: Phase 1 Clinical Trial Summary for GDC-0334

| Study Phase | Population | Key Findings |

| Phase 1 | Healthy Volunteers | - Linear pharmacokinetics.[7] |

| - Increased bioavailability with food.[7] | ||

| - Demonstrated target engagement by inhibiting AITC-induced dermal blood flow, pain, and itch.[2] | ||

| - Clear sigmoid-Emax relationship between plasma concentration and inhibition of dermal blood flow.[8] |

AITC: Allyl isothiocyanate.[2][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of a TRPA1 antagonist like GDC-0334 in preclinical models of neuropathic pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.

Experimental Workflow

Methodology

-

Animals: Adult male Sprague-Dawley rats (200-250 g).

-

CCI Surgery: Anesthetize the animal. Expose the sciatic nerve and place four loose ligatures around it.

-

Recovery: Allow animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

-

Baseline Behavioral Testing: Measure the baseline mechanical withdrawal threshold using von Frey filaments.

-

Drug Administration: Administer GDC-0334 or vehicle via the desired route (e.g., oral gavage).

-

Post-dosing Behavioral Testing: Measure the mechanical withdrawal threshold at various time points after dosing (e.g., 1, 2, 4, 6 hours).

-

Data Analysis: Compare the withdrawal thresholds between the GDC-0334 and vehicle-treated groups. A significant increase in the withdrawal threshold in the ligated paw indicates analgesic efficacy.

Target Engagement: AITC-Induced Nocifensive Behavior

This protocol confirms that the compound can block the effects of a TRPA1 agonist in vivo.

Methodology

-

Animals: Adult male C57BL/6 mice (20-25 g).

-

Acclimation: Acclimate mice to the observation chambers for at least 30 minutes.

-

Drug Administration: Administer GDC-0334 or vehicle.

-

AITC Injection: After a predetermined time, inject a low concentration of Allyl isothiocyanate (AITC) into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after AITC injection, observe the animals for a set period (e.g., 5 minutes) and record the cumulative time spent licking or flinching the injected paw.

-

Data Analysis: Compare the duration of nocifensive behaviors between the GDC-0334 and vehicle-treated groups. A significant reduction in these behaviors indicates target engagement.

Conclusion

GDC-0334 is a well-characterized, potent, and selective TRPA1 antagonist that serves as an excellent research tool for investigating the role of TRPA1 in neuropathic pain. Despite its discontinuation for clinical development in pain, the available preclinical and clinical data on its pharmacokinetics, pharmacodynamics, and target engagement provide a solid foundation for its use in preclinical models. The experimental protocols outlined in this guide offer a framework for researchers to explore the therapeutic potential of TRPA1 antagonism in neuropathic pain and to further elucidate the complex mechanisms underlying this debilitating condition.

References

- 1. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPA1 Antagonists for Pain Relief | MDPI [mdpi.com]

- 6. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of GDC-0334, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Translational and pharmacokinetic‐pharmacodynamic application for the clinical development of GDC‐0334, a novel TRPA1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Potential of PF-04745637: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04745637 has emerged as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the intricate signaling network of inflammation and pain. This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental methodologies. By elucidating the role of this compound in modulating inflammatory pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and its Primary Target: TRPA1

This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for the TRPA1 ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is activated by a wide array of exogenous and endogenous inflammatory stimuli, including environmental irritants, oxidative stress byproducts, and inflammatory mediators.[1][2] Upon activation, TRPA1 facilitates an influx of calcium ions (Ca²⁺), leading to the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[3][4] This process, known as neurogenic inflammation, contributes to vasodilation, plasma extravasation, and the sensitization of peripheral nerve endings, manifesting as pain and inflammation.[2][5] The strategic blockade of TRPA1 by this compound presents a promising therapeutic approach for mitigating inflammatory responses.

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound against the human TRPA1 channel has been quantified, providing a clear measure of its potency. This stands as a critical parameter for evaluating its potential as a therapeutic agent.

| Parameter | Value | Target | Reference |

| IC₅₀ | 17 nM | Human TRPA1 | [6][7] |

Table 1: In vitro potency of this compound.

Mechanism of Anti-Inflammatory Action

The primary anti-inflammatory effect of this compound is derived from its direct antagonism of the TRPA1 ion channel. By binding to and inhibiting TRPA1, this compound effectively blocks the influx of Ca²⁺ into sensory neurons. This action prevents the subsequent release of CGRP and Substance P, thereby attenuating the key drivers of neurogenic inflammation.[3][4] The downstream consequences of this inhibition include reduced vasodilation, decreased plasma leakage, and a dampening of the overall inflammatory cascade.

It is important to note that while the majority of evidence points to this compound as a TRPA1 antagonist, at least one source has suggested its activity as a Transient Receptor Potential Canonical (TRPC) channel inhibitor.[8] This discrepancy warrants further investigation to fully characterize the selectivity profile of this compound. However, for the purpose of this guide, we will focus on its well-documented role as a TRPA1 antagonist.

Experimental Protocols for Assessing Anti-Inflammatory Effects

The evaluation of the anti-inflammatory properties of this compound necessitates robust in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro: Calcium Influx Assay

This assay directly measures the ability of this compound to inhibit TRPA1 channel activation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TRPA1.

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing human TRPA1 are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. A TRPA1 agonist (e.g., cinnamaldehyde or AITC) is added to all wells to stimulate channel opening, and the resulting change in fluorescence intensity, corresponding to Ca²⁺ influx, is measured over time.

-

Data Analysis: The peak fluorescence response is normalized to the vehicle control. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo: Cinnamaldehyde-Induced Flare Model in Rats

This model assesses the ability of topically applied this compound to inhibit neurogenic inflammation in vivo.

Objective: To evaluate the in vivo efficacy of this compound in reducing cinnamaldehyde-induced vasodilation and plasma extravasation.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are used for this study.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Dye Injection: Evans blue dye (e.g., 50 mg/kg), which binds to plasma albumin, is injected intravenously to visualize plasma extravasation.

-

Compound Application: A solution of this compound (e.g., 50 mg/mL and 100 mg/mL) or vehicle is topically applied to a defined area on the shaved dorsal skin of the rat.[7]

-

Inflammation Induction: After a short absorption period, a solution of the TRPA1 agonist cinnamaldehyde is injected intradermally into the site of compound application.

-